molecular formula C14H20N2 B3135739 1-Cinnamyl-1,4-diazepane CAS No. 40389-68-2

1-Cinnamyl-1,4-diazepane

Cat. No.: B3135739
CAS No.: 40389-68-2
M. Wt: 216.32 g/mol
InChI Key: PRSUIGUMFYZTCX-XBXARRHUSA-N
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Description

1-Cinnamyl-1,4-diazepane is a chemical compound with the molecular formula C14H20N2. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a cinnamyl group attached to the nitrogen atom of the diazepane ring.

Preparation Methods

The synthesis of 1-cinnamyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with cinnamyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions . Another approach involves the use of N-propargylamines as building blocks, which are transformed into 1,4-diazepane cores through a series of reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-Cinnamyl-1,4-diazepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cinnamyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cinnamyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

1-Cinnamyl-1,4-diazepane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cinnamyl group, which imparts distinct chemical and biological properties compared to other diazepane derivatives.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further studies in chemistry, biology, medicine, and industrial applications.

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-4,6-8,15H,5,9-13H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSUIGUMFYZTCX-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCN(C1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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